molecular formula C16H24O8 B12664161 beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- CAS No. 64181-82-4

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-

Cat. No.: B12664161
CAS No.: 64181-82-4
M. Wt: 344.36 g/mol
InChI Key: SWDZHHGZCMGPOV-IBEHDNSVSA-N
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Description

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: is a glycoside compound known for its diverse biological activities. It is a derivative of phenylpropanoid glycosides, which are commonly found in various plants. This compound is characterized by the presence of a glucose molecule (glucopyranoside) attached to a phenylpropanoid moiety, specifically 3-(4-hydroxy-3-methoxyphenyl)propyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- typically involves the glycosylation of the phenylpropanoid moiety. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl halide) reacts with an alcohol (the phenylpropanoid moiety) in the presence of a catalyst like silver carbonate or silver oxide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of glucose from a donor molecule (such as UDP-glucose) to the phenylpropanoid acceptor. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the phenylpropanoid moiety can be reduced to alcohols.

    Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced phenylpropanoid derivatives.

    Substitution: Esterified or etherified glucopyranosides.

Scientific Research Applications

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:

    Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.

    Industry: Utilized in the formulation of natural products and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.

Comparison with Similar Compounds

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-: can be compared with other phenylpropanoid glycosides such as:

    Syringin: Similar structure but with a different glycosylation pattern.

    Coniferin: Contains a coniferyl alcohol moiety instead of the 3-(4-hydroxy-3-methoxyphenyl)propyl group.

    Salicin: A simpler structure with a salicyl alcohol moiety.

The uniqueness of beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl- lies in its specific phenylpropanoid structure, which imparts distinct biological activities and potential therapeutic benefits.

Properties

CAS No.

64181-82-4

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

SWDZHHGZCMGPOV-IBEHDNSVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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